molecular formula C7H3Cl2N5 B8338096 2-Chloro-4-(2-chloro-4-pyrimidinyl)-1,3,5-triazine

2-Chloro-4-(2-chloro-4-pyrimidinyl)-1,3,5-triazine

Cat. No. B8338096
M. Wt: 228.04 g/mol
InChI Key: KGWGRWFNWPQBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026359B2

Procedure details

To an ice-cooled solution of N,N-dimethylformamide (8.5 mL, 110 mmol) in methylene chloride (100 mL) was added phosphorus oxychloride (8.0 mL, 87 mmol) dropwise, and the mixture was stirred for 0.5 h. The resulting mixture was poured into a cold (0° C.) suspension of 2-chloro-N-cyano-4-pyrimidinecarboximidamide (i.e., the product of Step A) (13 g, 73 mmol) in acetonitrile (200 mL). The resulting mixture was stirred overnight in an ice bath. The mixture was passed through a short silica gel pad, eluted with 30% ethyl acetate in hexanes, and concentrated under reduced pressure to give 7 g of the title compound as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
2-chloro-N-cyano-4-pyrimidinecarboximidamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C=O.P(Cl)(Cl)(Cl)=O.[Cl:11][C:12]1[N:17]=[C:16]([C:18](=[NH:22])[NH:19][C:20]#[N:21])[CH:15]=[CH:14][N:13]=1.[CH2:23](Cl)[Cl:24]>C(#N)C>[Cl:24][C:23]1[N:22]=[C:18]([C:16]2[CH:15]=[CH:14][N:13]=[C:12]([Cl:11])[N:17]=2)[N:19]=[CH:20][N:21]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
2-chloro-N-cyano-4-pyrimidinecarboximidamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(NC#N)=N
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(NC#N)=N
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight in an ice bath
Duration
8 (± 8) h
WASH
Type
WASH
Details
eluted with 30% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=NC=NC(=N1)C1=NC(=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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